molecular formula C16H22N2O B080772 1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone CAS No. 14053-09-9

1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone

Cat. No.: B080772
CAS No.: 14053-09-9
M. Wt: 258.36 g/mol
InChI Key: ISKILFGLUIDQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone is a complex organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Ring: Starting from a suitable precursor, the isoindoline ring can be synthesized through cyclization reactions.

    Attachment of the Butynyl Group: The butynyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization and condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone involves interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce desired biological effects.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone: Known for its unique structural features and biological activities.

    Other Pyrrolidinones: Compounds such as this compound share similar structural motifs but differ in their specific functional groups and activities.

Uniqueness

This compound is unique due to its specific combination of isoindoline and pyrrolidinone rings, which confer distinct chemical and biological properties.

Properties

CAS No.

14053-09-9

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-[4-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)but-2-ynyl]pyrrolidin-2-one

InChI

InChI=1S/C16H22N2O/c19-16-8-5-11-18(16)10-4-3-9-17-12-14-6-1-2-7-15(14)13-17/h1-2,14-15H,5-13H2

InChI Key

ISKILFGLUIDQFS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2

Canonical SMILES

C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2

Synonyms

1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone

Origin of Product

United States

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